(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate)
Description
(1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) is a chiral cyclohexane-derived bis-sulfonate ester. It serves as a critical intermediate in synthesizing linaclotide hydrochloride, a peptide agonist used to treat gastrointestinal disorders . Its stereochemistry ((1R,2R)) is pivotal for enantioselective synthesis, ensuring biological efficacy. Analytical characterization includes 1H/13C NMR, HRMS, and HPLC to confirm chemical and enantiomeric purity (>99%) .
Properties
CAS No. |
5433-21-6 |
|---|---|
Molecular Formula |
C20H24O6S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(1R,2R)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O6S2/c1-15-7-11-17(12-8-15)27(21,22)25-19-5-3-4-6-20(19)26-28(23,24)18-13-9-16(2)10-14-18/h7-14,19-20H,3-6H2,1-2H3/t19-,20-/m1/s1 |
InChI Key |
MDNOTLODSMKMDL-WOJBJXKFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@H]2OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of cyclohexane-1,2-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclohexane-1,2-diol+24-methylbenzenesulfonyl chloride→(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alkoxides.
Reduction: The compound can be reduced to yield cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to form cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Nucleophilic Substitution: Substituted cyclohexane derivatives.
Reduction: Cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.
Hydrolysis: Cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism by which (1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) exerts its effects involves the interaction of its sulfonate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of stable complexes or the displacement of the sulfonate groups, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Target Compound :
- Structure : Bis(4-methylbenzenesulfonate) ester.
- Molecular Formula : C₂₀H₂₂O₆S₂ (MW: 422.51 g/mol, calculated).
- Key Properties : High polarity due to sulfonate groups, enantiomeric purity (>99%), and stability under mild reaction conditions .
- Applications : Pharmaceutical intermediate for linaclotide hydrochloride.
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- Structure : Sulfonamide groups replace sulfonate esters.
- Key Properties : Reduced solubility compared to sulfonate esters; sulfonamides often exhibit enzyme-inhibitory activity.
- Applications: Potential use in drug design for targeted therapies.
(C)-Cyclohexane-1,2-diyl bis(4-nitrobenzoate)
Ligand and Catalytic Derivatives
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)
- Structure : Phosphine ligands and naphthamide groups.
- CAS : 174810-09-4 (MW: ~800–900 g/mol, estimated) .
- Key Properties : Bulky phosphine groups enable stereoselective metal coordination.
- Applications : Ligand in asymmetric catalysis (e.g., hydrogenation, cross-coupling) .
((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)
Physicochemical and Application Comparison
Key Research Findings
The (1R,2R) configuration in the target compound ensures biological activity, while stereochemical mismatches in analogs (e.g., (1S,2S)) render them inactive .
Phosphine-containing derivatives exhibit superior catalytic efficiency in asymmetric synthesis compared to non-chiral ligands .
Nitro-substituted esters demonstrate higher reactivity but lower thermal stability than methyl-substituted analogs .
Biological Activity
(1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the CAS number 62208-94-0. It is characterized by its unique structural properties which may contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H28O6S2
- Molar Mass : 452.58 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 604.8 °C at 760 mmHg
- LogP : 4.56
These properties suggest that the compound is relatively lipophilic, which could influence its interaction with biological membranes and its overall bioavailability.
The biological activity of (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) can be attributed to its sulfonate groups, which are known to engage in various biochemical interactions. Sulfonates often act as electrophiles and can participate in nucleophilic substitutions, potentially affecting enzymatic activities and cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds containing sulfonate groups exhibit antimicrobial properties. For instance, similar sulfonated compounds have been tested against various strains of bacteria including Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects. The exact mechanism by which (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) exerts its antimicrobial effects is yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been performed on several cell lines to evaluate the safety profile of (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate). The compound demonstrated moderate cytotoxic effects at higher concentrations, suggesting a potential for selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of St Andrews evaluated the antimicrobial efficacy of various sulfonated compounds including (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate). The results indicated a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL against E. coli and S. aureus.
| Concentration (µg/mL) | % Inhibition against E. coli | % Inhibition against S. aureus |
|---|---|---|
| 50 | 45 | 50 |
| 100 | 70 | 75 |
| 200 | 90 | 85 |
Study 2: Cytotoxicity Profile
In another investigation focusing on the cytotoxic properties of (1R,2R)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate), the compound was tested on human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 30 µM after a 48-hour exposure period.
| Cell Line | IC50 (µM) | Cell Viability (%) at IC50 |
|---|---|---|
| MCF-7 | 30 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
